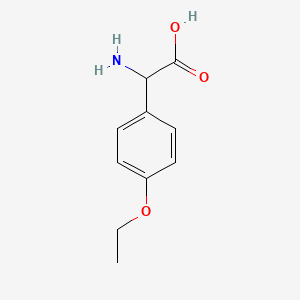

2-amino-2-(4-ethoxyphenyl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Use in Pharmaceutical Chemistry

- Application : This compound has been used in the synthesis of new heterocyclic compounds with promising biological activities for medical and biological applications .

- Method : A series of eight imine derivatives have been synthesized through microwave-assisted Schiff base formation by reacting 2- (4-methoxyphenyl)acetohydrazide (3) and 4-amino-3- (4-methoxybenzyl)-1H-1,2,4-triazole-5 (4H)-thione (6) with various substituted aldehydes .

- Results : The synthesized derivatives were screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities using carrageenan induced rat paw edema test and DPPH free radical scavenging assay, respectively . Some compounds significantly lowered the volume of rat paw edema .

2. Use in Antiviral Research

- Application : Indole derivatives, which can be synthesized using “2-amino-2-(4-ethoxyphenyl)acetic Acid”, have shown potential as antiviral agents .

- Method : Various indole derivatives were prepared and tested for their antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results : Among the tested compounds, some showed inhibitory activity against influenza A and Coxsackie B4 virus .

3. Use in Anti-inflammatory Research

- Application : Indole derivatives, which can be synthesized using “2-amino-2-(4-ethoxyphenyl)acetic Acid”, have shown potential as anti-inflammatory agents .

- Method : Various indole derivatives were prepared and tested for their anti-inflammatory activity. For example, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) were synthesized .

- Results : These compounds showed significant inflammation inhibition using paw edema and acetic acid-induced writhings .

4. Use in Antioxidant Research

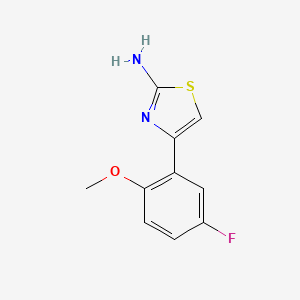

- Application : The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown significant antioxidant potential in terms of scavenging free radicals .

- Method : The compound was synthesized and tested for its antioxidant activity .

- Results : The compound was found to be an effective radioprotector against radiation-induced damage in the liver of mice .

5. Use in Radioprotection Research

- Application : The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown potential as a radioprotector .

- Method : The compound was synthesized and tested for its radioprotective activity .

- Results : The compound was found to be an effective radioprotector against radiation-induced damage in the liver of mice .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-2-(4-ethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWLNORTZKHHKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397206 |

Source

|

| Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(4-ethoxyphenyl)acetic Acid | |

CAS RN |

299168-49-3 |

Source

|

| Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)